molecular formula C13H20BrN3O2S B1374385 Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate CAS No. 1289050-83-4

Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate

Cat. No. B1374385
CAS RN: 1289050-83-4
M. Wt: 362.29 g/mol
InChI Key: SCLDZCMUOZMMLR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate” are not well-documented in the literature .

Scientific Research Applications

Pharmaceutical Research

Piperazine derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The compound could potentially be used in the development of new pharmaceuticals targeting these areas.

Chemical Synthesis

As a building block in chemical synthesis, this compound could be used to create various novel organic compounds such as amides, sulphonamides, and imidazolinones . Its reactive nature makes it a valuable intermediate in the synthesis of complex molecules.

Material Science

In material science, piperazine derivatives can be used to optimize the pharmacokinetic properties of molecules or as scaffolds to arrange pharmacophoric groups . This compound could contribute to the development of new materials with specific desired properties.

Biological Studies

The piperazine moiety is often found in bioactive molecules due to its chemical reactivity and ability to form stable crystalline salts . This suggests potential use in biological studies and research into molecular interactions.

Genetic Research

Piperazine-derived ionizable lipids have been used to enhance mRNA transfection activity . The subject compound could be explored for its efficacy in gene therapy and genetic research applications.

Analytical Chemistry

In analytical chemistry, piperazine derivatives can serve as reagents for the preparation of various organic compounds . This compound may be used in analytical methods to identify or quantify other substances.

properties

IUPAC Name

tert-butyl N-[1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3O2S/c1-13(2,3)19-12(18)15-9-4-6-17(7-5-9)11-16-10(14)8-20-11/h8-9H,4-7H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLDZCMUOZMMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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